

2-Methylquinazolin-4-ol Derivatives as Potent Antitumor Agents: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-methylquinazolin-4-ol

Cat. No.: B157675

[Get Quote](#)

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.^[1] Derivatives of quinazolin-4(3H)-one, a tautomeric form of quinazolin-4-ol, have garnered significant attention as a privileged structure in the development of anticancer agents.^{[2][3]} This is underscored by the number of FDA-approved drugs, such as Gefitinib, Erlotinib, and Lapatinib, which are potent tyrosine kinase inhibitors built upon this core structure.^{[4][5]} These agents function by targeting key signaling pathways that are frequently dysregulated in cancer, leading to uncontrolled cell proliferation and survival.^{[6][7]}

This technical guide provides an in-depth overview for researchers and drug development professionals on the synthesis, antitumor evaluation, and mechanisms of action of **2-methylquinazolin-4-ol** derivatives. It summarizes key quantitative data, details common experimental protocols, and visualizes critical signaling pathways involved in their therapeutic effects.

Quantitative Antitumor Activity

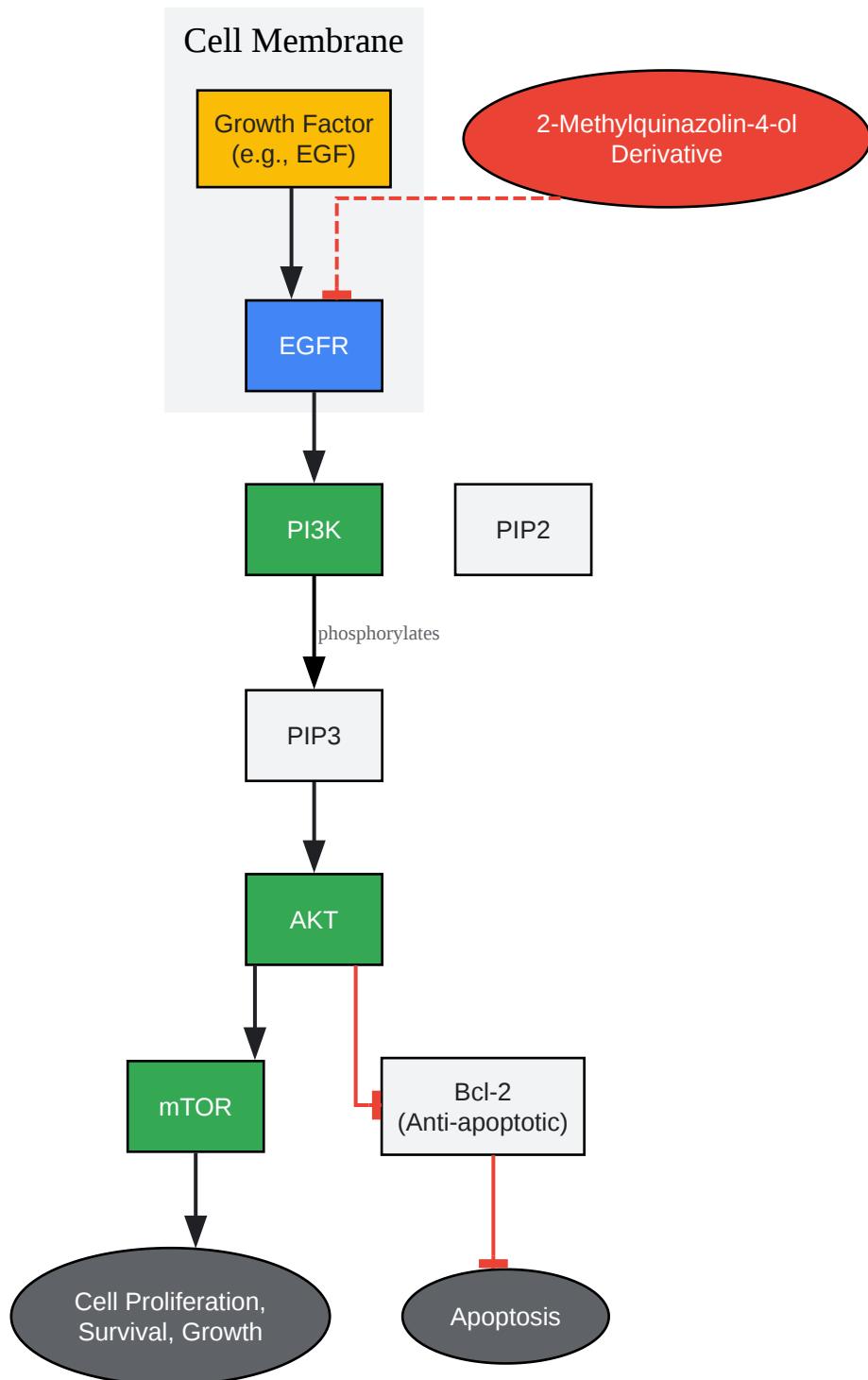
The antitumor efficacy of **2-methylquinazolin-4-ol** derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines. Lower IC₅₀ values indicate higher potency. The following tables summarize the cytotoxic activities of several representative derivatives from recent studies.

Table 1: Cytotoxicity of 2-Substituted Quinazolin-4(3H)-one Derivatives

Compound ID	Substitution at Position 2	Cancer Cell Line	IC50 (μM)	Reference
Compound 17	2-methoxyphenyl with a basic side chain	Multiple Lines	Not specified, but showed remarkable profile	[6]
Compound 17	(structure not specified)	MCF-7 (Breast)	0.06	[8]
Compound 17	(structure not specified)	A-549 (Lung)	> 0.06	[8]
Compound 126	2-benzylthio moiety	COLO-205 (Colon)	Not specified, but induced apoptosis	[9]
Compound 127	3-methylquinazolinone derivative	A549 (Lung)	12.30 ± 4.12	[9]
Compound 127	3-methylquinazolinone derivative	PC-3 (Prostate)	17.08 ± 3.61	[9]
Compound 127	3-methylquinazolinone derivative	SMMC-7721 (Liver)	15.68 ± 1.64	[9]
Compound 4C	2-imino-(1H-indol)-4-oxoquinazolin	HepG2 (Liver)	99.3% inhibition	[2]
Compound 3C	(1H-indol)-dihydropyridine-4-oxoquinazoline	MCF-7 (Breast)	92.6% inhibition	[2]
Compound A3	2-(2-phenylthiazol-4-yl)ethyl	PC3 (Prostate)	10	[10]

Compound A3	2-(2-phenylthiazol-4-yl)ethyl	MCF-7 (Breast)	10	[10]
Compound A3	2-(2-phenylthiazol-4-yl)ethyl	HT-29 (Colon)	12	[10]
Compound 18b	N-arylquinazoline-4-amine analog	K562 (Leukemia)	0.05 ± 0.02	[11]
Compound 23	Quinazoline with thiophene ring	A431 (Skin)	3.4	[7]

Table 2: Kinase Inhibitory Activity of Quinazolin-4(3H)-one Derivatives

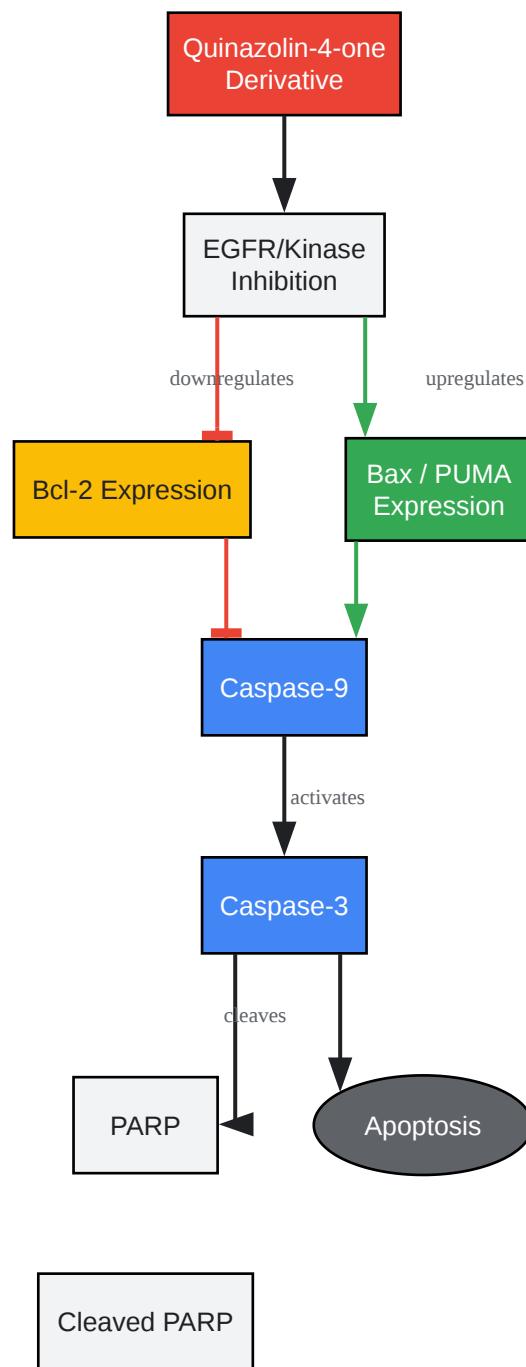

Compound ID	Target Kinase	IC50 (nM)	Reference
Compound 17	EGFR	72	[8]
Compound 127	EGFRwt-TK	10	[9]
Compound 126	EGFR-TK	13.40	[9]
Compound 26	EGFRwt	96	[7]
Compound 26	EGFRT790M	28	[7]
Compound 26	EGFRL858R	55	[7]
Compound 28	EGFR	10	[7]
2i / 3i	CDK2, HER2, EGFR	Potent activity reported	[4]

Mechanisms of Action & Signaling Pathways

2-Methylquinazolin-4-ol derivatives exert their antitumor effects through various mechanisms, primarily by inhibiting key enzymes and signaling pathways crucial for cancer cell growth and survival.

Kinase Inhibition

A predominant mechanism is the inhibition of protein kinases, particularly tyrosine kinases.[\[6\]](#) Many derivatives are designed as ATP-competitive inhibitors, binding to the ATP pocket of kinases like the Epidermal Growth factor Receptor (EGFR), thereby blocking downstream signaling.[\[7\]](#)[\[8\]](#) The PI3K/AKT/mTOR pathway, a critical regulator of cell survival and proliferation, is another common target.[\[8\]](#)[\[12\]](#)



[Click to download full resolution via product page](#)

EGFR and PI3K/AKT/mTOR signaling pathway inhibition.

Induction of Apoptosis

Many quinazolinone derivatives trigger programmed cell death, or apoptosis.[8][9] This is often achieved by disrupting the balance of pro-apoptotic (e.g., Bax, PUMA) and anti-apoptotic (e.g., Bcl-2) proteins.[8] The activation of caspases (caspase-3, -8, and -9) is a hallmark of this process, leading to the cleavage of critical cellular components like PARP and ultimately, cell death.[8][9]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity [scirp.org]
- 4. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. jabps.journals.ekb.eg [jabps.journals.ekb.eg]
- 8. Design, synthesis and evaluation of new quinazolin-4-one derivatives as apoptotic enhancers and autophagy inhibitors with potent antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery and Optimization of 2-Amino-4-methylquinazoline Derivatives as Highly Potent Phosphatidylinositol 3-Kinase Inhibitors for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-Methylquinazolin-4-ol Derivatives as Potent Antitumor Agents: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b157675#2-methylquinazolin-4-ol-derivatives-as-antitumor-agents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com